

Ertugliflozin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: *Ertugliflozin*

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Introduction

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As a member of the gliflozin class of drugs, it is utilized in the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of **ertugliflozin**, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.

Molecular Structure and Identification

Ertugliflozin, with the chemical formula $C_{22}H_{25}ClO_7$, possesses a complex and unique molecular architecture.^[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. The structure features a C-glucoside derivative linked to a diarylmethane moiety.

Table 1: Molecular Identifiers for **Ertugliflozin**

Identifier	Value
Chemical Formula	C ₂₂ H ₂₅ ClO ₇
IUPAC Name	(1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
CAS Number	1210344-57-2
Molecular Weight	436.89 g/mol

Chemical and Physical Properties

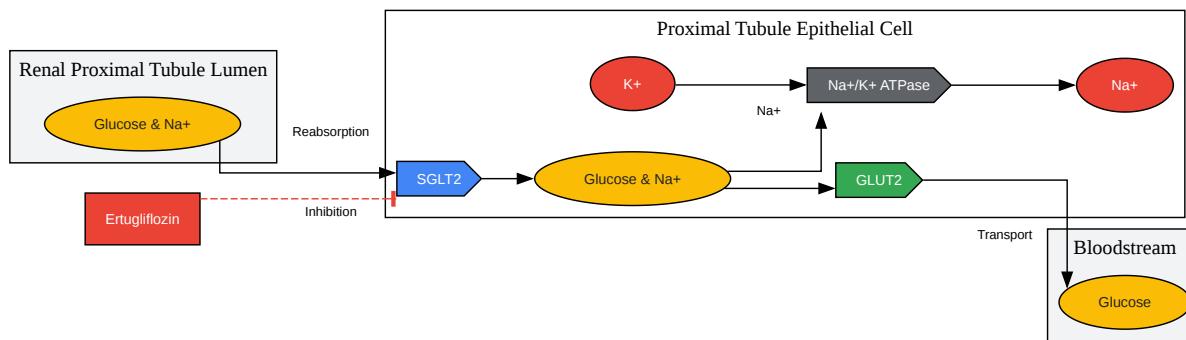
The physicochemical properties of **ertugliflozin** are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. A summary of these key properties is presented below.

Table 2: Physicochemical Properties of **Ertugliflozin**

Property	Value
Melting Point	~142 °C (for the L-pyroglutamic acid cocrystal) [2]
Boiling Point	630.5 ± 55.0 °C at 760 mmHg
pKa (Strongest Acidic)	11.98[3]
pKa (Strongest Basic)	-3.1[3]
logP (Octanol-Water Partition Coefficient)	2.21 - 2.32[3]
Water Solubility	0.119 mg/mL[3]
Appearance	White to off-white powder (as L-pyroglutamic acid cocrystal)[2]

Mechanism of Action: SGLT2 Inhibition

Ertugliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.^[4] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream. By blocking this transporter, **ertugliflozin** reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.



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Caption: Signaling pathway of SGLT2 inhibition by **ertugliflozin**.

Experimental Protocols

Determination of Physicochemical Properties

1. Melting Point Determination: The melting point of the **ertugliflozin** L-pyroglutamic acid cocrystal can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.
2. pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of **ertugliflozin** in a suitable solvent system (e.g., water/methanol) is titrated with a standardized solution of a strong acid or base. The pH of the

solution is monitored throughout the titration, and the pKa is calculated from the inflection point of the titration curve.

3. logP (Octanol-Water Partition Coefficient) Determination: The logP value can be determined using the shake-flask method. A solution of **ertugliflozin** is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of **ertugliflozin** in both the octanol and aqueous phases is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentrations in the octanol and aqueous phases.

4. Water Solubility Determination: The aqueous solubility can be determined by the equilibrium solubility method. An excess amount of **ertugliflozin** is added to a known volume of water and agitated at a constant temperature until equilibrium is achieved. The suspension is then filtered, and the concentration of **ertugliflozin** in the saturated solution is quantified by a suitable analytical technique like HPLC.

SGLT2 Inhibition Assay: Fluorescent Glucose Uptake Assay

This protocol describes a cell-based assay to determine the inhibitory activity of **ertugliflozin** on SGLT2 using a fluorescent glucose analog.

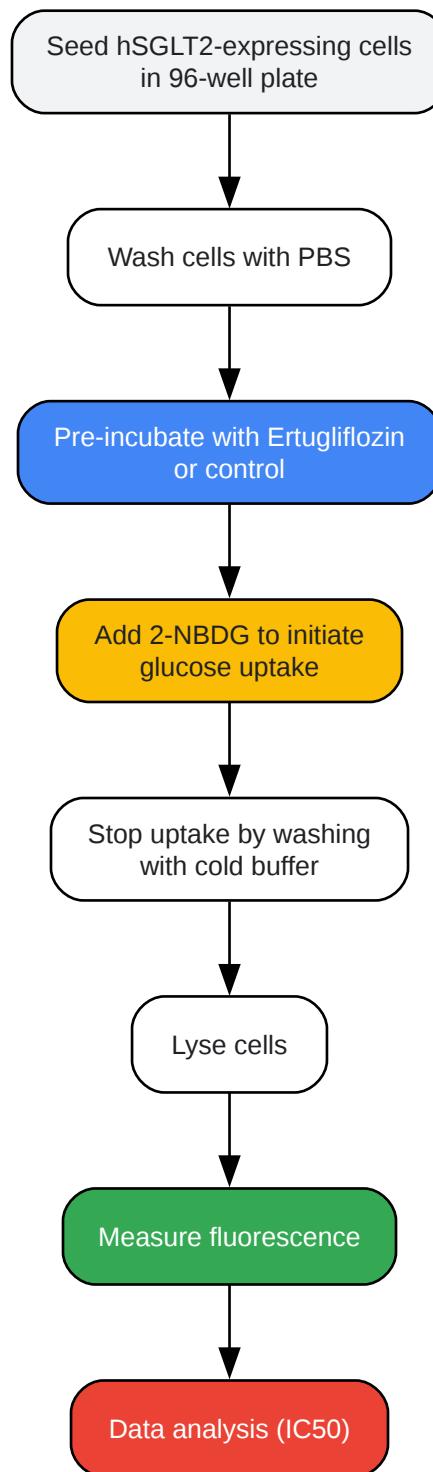
Materials:

- Human embryonic kidney 293 (HEK293) cells stably expressing human SGLT2 (hSGLT2).
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Phosphate-buffered saline (PBS).
- Sodium-containing and sodium-free uptake buffers.
- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) as the fluorescent glucose analog.

- **Ertugliflozin** and a known SGLT2 inhibitor (e.g., phlorizin) as a positive control.
- Cell lysis buffer.
- Fluorescence microplate reader.

Procedure:

- Cell Culture: Seed the hSGLT2-expressing HEK293 cells in a 96-well black, clear-bottom microplate and culture until a confluent monolayer is formed.
- Compound Treatment: Wash the cells with pre-warmed PBS. Pre-incubate the cells with varying concentrations of **ertugliflozin** or the positive control in sodium-containing uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.
- Glucose Uptake: Add 2-NBDG to each well to initiate glucose uptake and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Termination of Uptake: Stop the reaction by aspirating the uptake buffer and washing the cells rapidly with ice-cold sodium-free buffer.
- Cell Lysis: Lyse the cells using a suitable lysis buffer.
- Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for 2-NBDG.
- Data Analysis: Calculate the percentage of SGLT2 inhibition for each concentration of **ertugliflozin** relative to the untreated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: General experimental workflow for the SGLT2 inhibition assay.

Stability Indicating RP-HPLC Method

This protocol outlines a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the stability of **ertugliflozin** under various stress conditions.

Materials and Instrumentation:

- HPLC system with a UV detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m).
- **Ertugliflozin** reference standard.
- HPLC grade acetonitrile, methanol, and water.
- Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

Chromatographic Conditions:

- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), delivered in an isocratic or gradient mode.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Detection Wavelength: Determined from the UV spectrum of **ertugliflozin** (e.g., ~225 nm).
- Injection Volume: 10-20 μ L.

Forced Degradation Study Protocol:

- Acid Hydrolysis: Treat a solution of **ertugliflozin** with an acidic solution (e.g., 0.1 N HCl) and heat for a defined period. Neutralize the solution before analysis.
- Alkaline Hydrolysis: Treat a solution of **ertugliflozin** with a basic solution (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Neutralize the solution before analysis.

- Oxidative Degradation: Treat a solution of **ertugliflozin** with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose a solid sample of **ertugliflozin** to dry heat (e.g., 60-80°C) for a specified duration. Dissolve the sample in the mobile phase for analysis.
- Photolytic Degradation: Expose a solution of **ertugliflozin** to UV light in a photostability chamber.

Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system. Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent drug. The method is considered stability-indicating if the degradation products are well-resolved from the **ertugliflozin** peak.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and chemical properties of **ertugliflozin**. The tabulated data offers a quick reference for its key physicochemical parameters, while the described experimental protocols provide a foundation for its analysis and characterization in a research and development setting. The visualization of its mechanism of action and experimental workflows further aids in the understanding of this important antidiabetic agent.

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